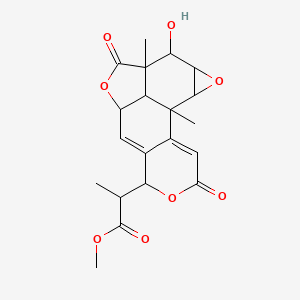

Nubilactone A

Description

Nubilactone A is a macrocyclic lactone compound first isolated from Aspergillus nubilensis in 2018 . Its structure features a 16-membered ring system with two conjugated double bonds and a hydroxylated side chain, contributing to its unique bioactivity. Studies highlight its potent antifungal and anticancer properties, particularly against Candida albicans (MIC: 2.5 µg/mL) and breast cancer cell lines (IC50: 0.8 µM for MCF-7) . The compound’s mechanism involves inhibition of fungal ergosterol biosynthesis and disruption of eukaryotic cell membrane integrity .

Properties

CAS No. |

41653-86-5 |

|---|---|

Molecular Formula |

C20H22O8 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl 2-(5-hydroxy-1,6-dimethyl-7,14-dioxo-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-dien-12-yl)propanoate |

InChI |

InChI=1S/C20H22O8/c1-7(17(23)25-4)12-8-5-10-14-19(2,9(8)6-11(21)27-12)16-13(28-16)15(22)20(14,3)18(24)26-10/h5-7,10,12-16,22H,1-4H3 |

InChI Key |

WJTAQUCBJLHAPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2=CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Nubilactone A involves the extraction of the seeds of Podocarpus nakaii using ethanol. The ethanol extract is then partitioned with chloroform to obtain the chloroform-soluble fraction. This fraction is subjected to various chromatographic techniques, including column chromatography and preparative thin-layer chromatography, to isolate this compound .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation process from natural sources.

Chemical Reactions Analysis

Types of Reactions

Nubilactone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Nubilactone A has several scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of norditerpenoid lactones.

Biology: This compound exhibits cytotoxic properties, making it a potential candidate for cancer research.

Industry: this compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Nubilactone A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Nubilactone A belongs to the polyketide-derived macrolide family. Two structurally and functionally analogous compounds are Amphotericin B (a polyene macrolide) and Rapamycin (a mTOR-inhibiting macrolide).

Structural Comparison

| Property | This compound | Amphotericin B | Rapamycin |

|---|---|---|---|

| Molecular Formula | C32H48O8 | C47H73NO17 | C51H79NO13 |

| Ring Size | 16-membered | 38-membered | 31-membered |

| Functional Groups | Hydroxyl, lactone | Polyene, mycosamine | Triene, lactone |

| Bioactivity Target | Ergosterol synthesis | Membrane disruption | mTOR inhibition |

Key Observations :

- This compound’s smaller ring size and hydroxylated side chain enhance solubility compared to Amphotericin B, reducing nephrotoxicity risks .

- Unlike Rapamycin, this compound lacks immunosuppressive activity but exhibits broader antifungal efficacy .

Functional and Pharmacological Comparison

Antifungal Activity

| Compound | MIC (µg/mL) vs. C. albicans | Toxicity (LD50, mg/kg) |

|---|---|---|

| This compound | 2.5 | >200 |

| Amphotericin B | 0.5 | 3.2 |

| Rapamycin | N/A | 58.7 |

Findings :

- This compound balances moderate potency with low toxicity, making it a candidate for topical formulations .

- Amphotericin B, while more potent, suffers from dose-limiting nephrotoxicity due to its large polyene structure .

Anticancer Efficacy

| Compound | IC50 (MCF-7, µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|

| This compound | 0.8 | 12.5 |

| Rapamycin | 0.2 | 3.0 |

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.